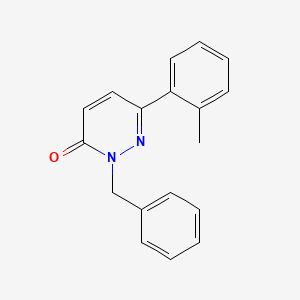

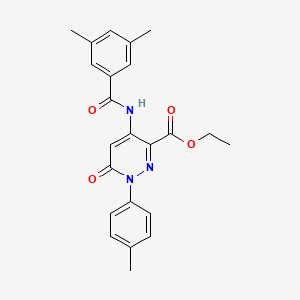

2-Benzyl-6-(2-methylphenyl)pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Benzyl-6-(2-methylphenyl)pyridazin-3-one” is a versatile chemical compound with immense potential in scientific research. It belongs to the class of pyridazin-3(2H)-one derivatives which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A specific synthesis method for a similar compound involved the use of benzyl chloride and K2CO3 added to absolute ethanol .Molecular Structure Analysis

The central pyridazine ring forms dihedral angles with the benzene rings . In the crystal, molecules are linked by two weak C-H⋯O hydrogen bonds and three weak C-H⋯π interactions .Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives have been used in the synthesis of a new type of antibiotics and antimicrobial agents . These were synthesized by preparing metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one .Scientific Research Applications

1. Anti-tubercular Agents

- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .

- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. CDK2 Inhibitors

- Application Summary: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

- Methods of Application: The compounds were synthesized and their growth inhibitory activity was evaluated against three cell lines .

- Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

3. Anticholinestrase Inhibitors

- Application Summary: A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .

- Methods of Application: The compounds were synthesized and their acetyl cholinesterase inhibitor activity was evaluated .

- Results: Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

4. Antibiotics and Antimicrobial Agents

- Application Summary: A new type of antibiotics and antimicrobial agents were synthesized by preparing metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one .

- Methods of Application: The compounds were synthesized and their antimicrobial activities were evaluated .

- Results: Cd(II) and Ni(II) complexes exhibited antimicrobial activities .

5. Anti-inflammatory and Analgesic Agents

- Application Summary: A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for their anti-inflammatory and analgesic activities .

- Methods of Application: The compounds were synthesized and their anti-inflammatory and analgesic activities were evaluated .

- Results: Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

6. Antibacterial Agents

- Application Summary: A new type of antibiotics and antimicrobial agents were synthesized by preparing metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one .

- Methods of Application: The compounds were synthesized and their antimicrobial activities were evaluated .

- Results: Cd(II) and Ni(II) complexes exhibited antimicrobial activities .

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-one derivatives, this privileged skeleton should be extensively studied for the therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name |

2-benzyl-6-(2-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-14-7-5-6-10-16(14)17-11-12-18(21)20(19-17)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQJWKOPAAJVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2709559.png)

![4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2709561.png)

![2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid](/img/structure/B2709563.png)

![1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2709566.png)

![2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2709567.png)

![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2709568.png)

![1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2709580.png)